molecular formula C13H11N3O2 B2644710 N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide CAS No. 378208-16-3

N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide

Cat. No. B2644710
CAS RN: 378208-16-3
M. Wt: 241.25
InChI Key: WFEIYWNIMQWEHE-UHFFFAOYSA-N
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Description

“N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide” is a chemical compound with the empirical formula C13H11N3O2 . Its molecular weight is 241.25 .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(C1=CC=CO1)NCC(N2)=NC3=C2C=CC=C3 . This representation can be used to visualize the molecular structure in appropriate software.


Physical And Chemical Properties Analysis

“N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide” is a solid compound . Its molecular weight is 241.25 , and its empirical formula is C13H11N3O2 .

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and chemical reactivity of compounds structurally related to N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide. For instance, the synthesis of furan-2-yl derivatives through coupling reactions and subsequent treatments to yield compounds with potential for further chemical modifications has been documented. These synthetic pathways are significant for developing new chemical entities with potential applications in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).

Biological Activity and Therapeutic Potential

Several studies have focused on the biological activities of benzodiazole-furan derivatives, highlighting their potential as therapeutic agents. For example, a series of benzo[d]thiazole-2-carboxamide derivatives have been investigated for their cytotoxicity against cancer cell lines, showing moderate to excellent potency. These findings suggest the potential of such compounds as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy (Zhang et al., 2017). Additionally, compounds incorporating the furan-2-carboxamide moiety have demonstrated antimicrobial activity, indicating their utility in developing new antimicrobial agents (Cakmak et al., 2022).

Antimicrobial and Antioxidant Studies

Research has also delved into the antimicrobial and antioxidant properties of N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide analogs. The synthesis of benzimidazole derivatives with substituted carboxamide groups has shown promising antimicrobial activity against a range of microorganisms, alongside notable antioxidant activities. These studies provide a foundation for the development of new compounds with enhanced biological activities for potential therapeutic applications (Sindhe et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEIYWNIMQWEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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